![molecular formula C9H11BrClNO B2735473 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride CAS No. 2243512-41-4](/img/structure/B2735473.png)
7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
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Overview
Description
7-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated heterocycle . It is used as a pharmaceutical intermediate . The empirical formula is C9H10BrN and the molecular weight is 212.09 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, such as 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The SMILES string for 7-Bromo-1,2,3,4-tetrahydroisoquinoline is Brc1ccc2CCNCc2c1 . The InChI key is OYODEQFZAJVROF-UHFFFAOYSA-N .Chemical Reactions Analysis
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . For instance, a novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .Scientific Research Applications
Pharmaceutical Intermediates
Synthesis of Isoquinolines and Quinolizidines
Chemical Research and Drug Design
Neuropharmacology Studies
Chemical Biology and Enzyme Inhibition
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJSJJUFHOJSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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